molecular formula C14H9N3 B2863804 2H-phenanthro[9,10-d]triazole CAS No. 236-03-3

2H-phenanthro[9,10-d]triazole

Cat. No. B2863804
CAS RN: 236-03-3
M. Wt: 219.247
InChI Key: IUUAERVZHMFZKY-UHFFFAOYSA-N
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Description

2H-phenanthro[9,10-d]triazole is a chemical compound that has been studied for its photophysical and electrochemical properties . It is a derivative of phenanthrene, incorporating fused triazole or imidazole rings .


Synthesis Analysis

The synthesis of 2H-phenanthro[9,10-d]triazole involves the incorporation of fused triazole or imidazole rings into phenanthrene derivatives . The synthesis process has been described in several studies .


Molecular Structure Analysis

The molecular structure of 2H-phenanthro[9,10-d]triazole is characterized by a phenanthrene core with fused triazole or imidazole rings . The structure has high triplet energies, making it suitable as a host material for blue phosphors .


Chemical Reactions Analysis

The chemical reactions involving 2H-phenanthro[9,10-d]triazole are primarily related to its photophysical and electrochemical properties . The compound exhibits high triplet energies and conductivities, which are retained in the solid state through the incorporation of bulky substituent groups .


Physical And Chemical Properties Analysis

2H-phenanthro[9,10-d]triazole exhibits high triplet energies and conductivities, which are key to its function as a host material for blue phosphors . The compound’s physical and chemical properties have been investigated in several studies .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2H-phenanthro[9,10-d]triazole has been studied for its reaction with benzyl chlorides, leading to various substituted derivatives. These reactions produce different isomers, like 2-(benzyl)-2H-phenanthro[9,10-d]triazole, with the structural confirmation done through X-ray crystal analyses (Yasuda & Kimoto, 1998). Another study confirmed the structure of 2-substituted phenanthro[9,10-d]triazole via similar methods, highlighting the differences in alkylation behavior compared to benzotriazole (Yasuda & Kimoto, 1998).

Synthesis Techniques and Reactivity

The synthesis and reactivity of phenanthro[9,10-d]triazole derivatives have been explored in various studies. For example, the amination of phenanthro[9,10-d]triazole yields mixtures of amino derivatives, with the 2-amino-2H-derivatives predominating. This study also investigated the oxidation and aryne couplings of these compounds (Barton & Grinham, 1972). Additionally, a fast, microwave-assisted synthesis of 1H-phenanthro[9,10-d][1,2,3]triazole has been reported, emphasizing the efficiency of this method (Taherpour & Faraji, 2008).

Supramolecular Interactions and Applications

Research has also delved into the supramolecular interactions of triazoles, which include 1H-1,2,3-triazoles and their derivatives. These interactions have enabled applications in supramolecular and coordination chemistry, due to their diverse N-coordination modes and potential for complexation of anions (Schulze & Schubert, 2014).

Biological Applications and Drug Discovery

The triazole core, including derivatives like 2H-phenanthro[9,10-d]triazole, has been extensively studied for its potential in drug discovery. Their diverse biological activities, such as antimicrobial and antitumor properties, make them of interest in the development of new pharmaceuticals. A review of triazole derivatives highlights their significance in creating new drugs with varied structural variations (Ferreira et al., 2013). The role of click chemistry in drug discovery, which often involves 1,2,3-triazoles, is another area of significant impact (Kolb & Sharpless, 2003).

Mechanism of Action

The mechanism of action of 2H-phenanthro[9,10-d]triazole is based on its high triplet energies and conductivities . These properties make it an effective host material for blue phosphors in organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

2H-phenanthro[9,10-d]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUAERVZHMFZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNN=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-phenanthro[9,10-d]triazole

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